molecular formula C7H8FNO3S B2600713 2-Fluoro-4-methoxybenzenesulfonamide CAS No. 1342081-29-1

2-Fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2600713
CAS No.: 1342081-29-1
M. Wt: 205.2
InChI Key: ISUSFJKIFZLDJI-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 . It is typically in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a methoxy group, and a sulfonamide group .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 205.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not available.

Scientific Research Applications

Corrosion Inhibition in Metals

2-Fluoro-4-methoxybenzenesulfonamide-related compounds have been investigated for their potential as corrosion inhibitors. Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds structurally similar to this compound, on iron surfaces. They employed quantum chemical calculations and molecular dynamics simulations to assess their effectiveness, with findings suggesting potential application in protecting metals from corrosion (Kaya et al., 2016).

Anticancer Potential

Novel compounds related to this compound have been synthesized and evaluated for their anticancer effects. Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives, finding that certain compounds showed high inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells. This research suggests the potential use of these compounds in developing treatments for gastrointestinal cancers (Tsai et al., 2016).

Crystal Structure Analysis

The crystal structures of compounds similar to this compound have been studied to understand their molecular architecture. Rodrigues et al. (2015) investigated the crystal structures of related benzenesulfonamides, revealing insights into their two-dimensional and three-dimensional architectures, which could be crucial for understanding their interaction with other molecules and potential applications in various fields (Rodrigues et al., 2015).

Sterically Demanding Fluorinating Reagents

N-Fluoro derivatives of this compound have been developed as fluorinating reagents. Yasui et al. (2011) disclosed a novel electrophilic fluorinating reagent, demonstrating its potential in improving the enantioselectivity of products in certain chemical reactions. This indicates its possible application in synthetic chemistry, particularly in the development of enantioselective fluorination processes (Yasui et al., 2011).

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-4-methoxybenzenesulfonamide is not available, similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-4-methoxybenzenesulfonamide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and aiding in the transport of carbon dioxide out of tissues .

Mode of Action

This compound interacts with carbonic anhydrase by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the reversible reaction of carbon dioxide and water to bicarbonate and protons . This can have downstream effects on various biochemical pathways, particularly those involved in maintaining acid-base balance in the body .

Pharmacokinetics

The compound’s sulfonamide group may influence its pharmacokinetic properties, as sulfonamides are generally well-absorbed and widely distributed in the body .

Result of Action

The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity . This can result in changes in pH balance and carbon dioxide transport in the body, potentially affecting a variety of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s activity may be affected by the pH of its environment, as the charge on its sulfonamide group can change depending on pH . Additionally, the compound’s stability could be influenced by factors such as temperature and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-methoxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrases, where it binds to the enzyme’s active site, inhibiting its activity . This interaction is crucial as carbonic anhydrases are involved in regulating pH and ion balance in cells. Additionally, this compound has been shown to interact with other sulfonamide-binding proteins, affecting their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in certain cell types, leading to changes in mitochondrial membrane potential and promoting apoptosis . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to carbonic anhydrases involves the formation of a coordination bond between the negatively charged nitrogen of the sulfonamide group and the zinc ion in the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways includes its interaction with carbonic anhydrases, where it acts as an inhibitor . Additionally, the compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which influence its bioavailability and activity. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria and lysosomes, where it exerts its biochemical effects. The localization and accumulation of the compound are critical determinants of its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, with significant accumulation in mitochondria and lysosomes . This subcellular distribution is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its biochemical effects. Additionally, the compound’s localization can be modulated by post-translational modifications, such as phosphorylation and ubiquitination, which influence its stability and function.

Properties

IUPAC Name

2-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUSFJKIFZLDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342081-29-1
Record name 2-fluoro-4-methoxybenzene-1-sulfonamide
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